Phenoxybenzamine hydrochloride is an organic molecular entity.
Phenoxybenzamine Hydrochloride is the hydrochloride salt form of phenoxybenzamine, a synthetic, dibenzamine alpha-adrenergic antagonist with antihypertensive and vasodilatory properties. Phenoxybenzamine non-selectively and irreversibly blocks the postsynaptic alpha-adrenergic receptor in smooth muscle, thereby preventing vasoconstriction, relieving vasospasms, and decreasing peripheral resistance. Reflex tachycardia may occur and may be enhanced by blockade of alpha-2 receptors which enhances norepinephrine release. Phenoxybenzamine is reasonably anticipated to be a human carcinogen.
Phenoxybenzamine Hydrochloride can cause cancer according to an independent committee of scientific and health experts.
An alpha-adrenergic antagonist with long duration of action. It has been used to treat hypertension and as a peripheral vasodilator.
See also: Phenoxybenzamine (has active moiety).
C18H23Cl2NO
Phenoxybenzamine hydrochloride
CAS No.: 63-92-3
Cat. No.: VC20742737
Molecular Formula: C18H22ClNO.ClH
C18H23Cl2NO
Molecular Weight: 340.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63-92-3 |
---|---|
Molecular Formula | C18H22ClNO.ClH C18H23Cl2NO |
Molecular Weight | 340.3 g/mol |
IUPAC Name | N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H |
Standard InChI Key | VBCPVIWPDJVHAN-UHFFFAOYSA-N |
SMILES | CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl |
Canonical SMILES | CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl |
Appearance | Assay:≥98%A crystalline solid |
Melting Point | 280 to 284 °F (NTP, 1992) |
CHEMICAL PROPERTIES AND STRUCTURE
Phenoxybenzamine hydrochloride is chemically defined as N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride, with a molecular formula of C18H22ClNO·HCl and a molecular weight of 340.29 . The compound exists as a white crystalline powder at standard conditions and possesses several distinctive physicochemical properties that influence its pharmaceutical applications.
Property | Value |
---|---|
Melting point | 137.5°C |
Storage temperature | 15-25°C |
Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF |
Water solubility | <0.01 g/100 mL at 18.5°C |
Form | Powder |
Color | White |
pKa | 4.4 (Uncertain) |
Stability | Stable for 2 years as supplied; solutions in DMSO or distilled water may be stored at -20°C for up to 3 months |
The compound has several recognized synonyms including dibenzyline, benzylyt, and dibenylin, reflecting its development and commercialization history across different markets and research contexts .
PHARMACOLOGICAL MECHANISM OF ACTION
Phenoxybenzamine hydrochloride exerts its therapeutic effects through irreversible blockade of alpha-adrenergic receptors. The compound forms covalent bonds with these receptors, resulting in long-lasting inhibition that persists until new receptors are synthesized by the affected tissues . This mechanism explains the drug's extended duration of action compared to competitive alpha-blockers.
The compound demonstrates antagonistic activity against multiple receptor targets, as detailed in the following table:
Target | Action | Organism |
---|---|---|
Alpha-1A adrenergic receptor | Antagonist | Humans |
Alpha-2A adrenergic receptor | Antagonist | Humans |
Alpha-2C adrenergic receptor | Antagonist | Humans |
Alpha-2B adrenergic receptor | Antagonist | Humans |
Alpha-1B adrenergic receptor | Antagonist | Humans |
Alpha-1D adrenergic receptor | Antagonist | Humans |
D(2) dopamine receptor | Antagonist | Humans |
Calmodulin | Inhibitor | Humans |
By blocking alpha receptors in vascular smooth muscle, phenoxybenzamine hydrochloride induces relaxation and subsequent vasodilation. This action increases blood flow to the skin, mucosa, and abdominal viscera while lowering both supine and erect blood pressures . Importantly, the compound has no effect on the parasympathetic nervous system, maintaining selectivity for adrenergic pathways.
CLINICAL APPLICATIONS AND INDICATIONS
Phenoxybenzamine hydrochloride is primarily indicated for the control of hypertension and sweating episodes associated with pheochromocytoma . Its long-acting properties make it particularly suitable for maintaining stable blockade of alpha-adrenergic receptors, thereby preventing dangerous hypertensive crises in affected patients. The compound is often administered preoperatively to stabilize blood pressure before surgical removal of pheochromocytoma tumors.
Research has identified several potential applications beyond its primary indication, particularly in urological conditions. Studies have demonstrated that phenoxybenzamine hydrochloride produces significant effects on urethral function, suggesting utility in treating:
-
Neurogenic vesical dysfunction of various types
-
Urethral syndrome
-
Urgency incontinence
-
Functional outlet obstruction with or without vesicoureteral reflux
-
Drug-related obstructive urinary symptoms
-
Partial prostatic obstruction
The combination of phenoxybenzamine hydrochloride with bethanechol has shown promise in managing patients with atony of the bladder of neuropathic or myopathic origin, as this combination increases intravesical pressure while decreasing urethral pressure .
Parameter | Value/Description |
---|---|
Absorption | 20-30% of orally administered dose appears to be absorbed in active form |
Volume of distribution | Not fully characterized |
Protein binding | Not fully characterized |
Metabolism | Not fully characterized |
Route of elimination | Not fully characterized |
Half-life | Approximately 24 hours |
The relatively long half-life of approximately 24 hours, combined with the irreversible receptor binding mechanism, explains the compound's extended duration of action . This pharmacokinetic profile supports once-daily or twice-daily dosing regimens in clinical practice. The limited oral bioavailability (20-30%) suggests significant first-pass metabolism or incomplete absorption from the gastrointestinal tract, factors that must be considered when determining appropriate dosing strategies.
RESEARCH FINDINGS AND EXPERIMENTAL DATA
Effects on Urethral Function
Experimental studies have provided valuable insights into the effects of phenoxybenzamine hydrochloride on urethral function. Research using canine models has demonstrated that at a dose of 0.5 mg per kilogram body weight, the compound causes:
-
Significant lowering of resting urethral pressure
-
Decrease in arterial pressure
Classification/Category | Details |
---|---|
GHS Symbols | GHS07, GHS08 |
Signal word | Warning |
Hazard statements | H302 (Harmful if swallowed), H351 (Suspected of causing cancer) |
Precautionary statements | P201, P301+P312+P330, P308+P313 |
Risk Statements | 22-40 |
Safety Statements | 22-36/37/39-45 |
IARC Classification | Group 2B (Possibly carcinogenic to humans) |
Proposition 65 List | Listed as Phenoxybenzamine and Phenoxybenzamine Hydrochloride |
These classifications highlight the need for appropriate handling precautions and careful clinical monitoring during therapeutic use .
Adverse Effects and Clinical Considerations
The adverse effect profile of phenoxybenzamine hydrochloride largely reflects its pharmacological mechanism as an alpha-adrenergic blocker. Common adverse effects relate to its vasodilatory properties and include orthostatic hypotension, dizziness, reflex tachycardia, and nasal congestion . These effects generally represent extensions of the compound's alpha-adrenergic blocking activity and vary in severity depending on dosage and individual patient factors.
The potential carcinogenicity, as indicated by the IARC classification and inclusion on the Proposition 65 List , warrants consideration in long-term therapeutic strategies, particularly for younger patients or those requiring extended treatment durations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume